5-Bromohexanoic acid

Synthetic Methodology Lactone Ring-Opening Halogen Scrambling

Researchers pursuing chiral δ-lactones via asymmetric bromolactonization face poor enantioselectivity when using primary ω-bromoalkanoic acids. The secondary alkyl bromide motif in 5-bromohexanoic acid is essential for Sₙ2 stereochemical control at the C5 position. • Enables chiral δ-lactone synthesis with up to 99% ee via bromolactonization. • Favors oligomerization over lactonization on solid supports-ideal for telechelic polymer synthesis. • Ring-opening of γ-caprolactone yields a 3:1 5-bromo/4-bromo mixture; verify isomeric purity prior to scale-up.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
Cat. No. B8566085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromohexanoic acid
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(CCCC(=O)O)Br
InChIInChI=1S/C6H11BrO2/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyXCUYAMBYVMRCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromohexanoic Acid: Brominated Aliphatic Building Block


5-Bromohexanoic acid (CAS: 29512-95-6) is a brominated aliphatic carboxylic acid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol [1]. It features a six-carbon linear chain with a bromine atom at the fifth position and a terminal carboxylic acid group [1]. This secondary alkyl bromide motif distinguishes it from primary bromoalkanoic acids (e.g., 6-bromohexanoic acid) in terms of its reactivity, steric profile, and its ability to serve as a precursor to chiral centers upon substitution . The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical research, organic synthesis, and specialty chemical development [1].

5-Bromohexanoic Acid: Key Differentiators from Analogs


In research and industrial settings, the generic substitution of 5-bromohexanoic acid with a structurally similar ω-bromoalkanoic acid—such as 6-bromohexanoic acid or 4-bromopentanoic acid—is not a trivial decision. While these compounds share the same molecular weight (195.05 g/mol) and core C₆ chain length [1], the position of the bromine atom fundamentally alters their chemical behavior and outcome. For instance, the secondary alkyl bromide in 5-bromohexanoic acid undergoes nucleophilic substitution via an Sₙ2 mechanism that is more sterically hindered than its primary counterparts, leading to distinct reaction kinetics and product distributions . Furthermore, in polymer-supported synthesis, the chain length and bromine position critically dictate whether the product is a small-molecule lactone or a high-molecular-weight oligomer [2]. Substituting 5-bromohexanoic acid without accounting for these differences can result in failed reactions, incorrect product mixtures, or compromised stereochemical outcomes. The following evidence quantifies these critical differentiators.

Quantitative Evidence: 5-Bromohexanoic Acid vs. Analogs


Lactone Ring-Opening Isomer Ratio

During the synthesis of bromohexanoic acids via ring-opening of γ-caprolactone with HBr, the reaction yields a mixture of positional isomers. Quantitative analysis of this reaction demonstrates the relative formation ratio of 5-bromohexanoic acid versus its immediate positional analog, 4-bromohexanoic acid [1].

Synthetic Methodology Lactone Ring-Opening Halogen Scrambling

Polymer-Supported Oligomerization Outcome

In a systematic study of ω-bromoalkylcarboxylates on polymer supports, the chain length of the acid critically determined the reaction product. The study compared several acids, including 4-bromobutyric acid, 5-bromopentanoic acid, and 6-bromohexanoic acid [1].

Polymer Chemistry Solid-Phase Synthesis Lactonization

Chiral Building Block via Asymmetric Bromolactonization

While 5-bromohexanoic acid itself is achiral, its close structural relative, 5-substituted 5-hexenoic acid, serves as a key substrate for enantioselective bromolactonization. The resulting chiral δ-bromolactones, which are direct derivatives of the 5-bromohexanoic acid scaffold, are obtained in high yields and with excellent enantioselectivity . This demonstrates the value of the C5-brominated hexanoic framework in accessing chiral intermediates.

Asymmetric Catalysis Organocatalysis Chiral Building Blocks

Sₙ2 Reactivity: Steric Hindrance Profile

The secondary alkyl bromide in 5-bromohexanoic acid exhibits greater steric hindrance towards nucleophilic attack compared to the primary alkyl bromide in 6-bromohexanoic acid . This structural difference directly impacts its reactivity profile in Sₙ2 reactions.

Reaction Kinetics Nucleophilic Substitution Sₙ2 Mechanism

5-Bromohexanoic Acid: High-Impact Applications


Chiral δ-Lactone Intermediate Synthesis

Given its structural relationship to 5-substituted 5-hexenoic acids, 5-bromohexanoic acid and its derivatives are prime substrates for asymmetric bromolactonization. This reaction produces chiral δ-lactones with up to 99% enantiomeric excess, which are valuable intermediates for synthesizing bioactive molecules . Researchers in medicinal chemistry should procure this compound when their target pathway involves a stereocenter at the C5 position of a hexanoic acid chain, as the 5-bromo derivative provides the necessary functional handle for this key transformation .

Controlled Oligomerization for Polymer Modification

For polymer chemists, the behavior of 5-bromohexanoic acid on solid supports is predictable: it favors oligomerization over lactonization when reacted with polymer-supported bicarbonates [1]. This makes it a useful monomer for synthesizing telechelic oligomers or for modifying polymer surfaces where intermolecular esterification is desired. In contrast, shorter-chain ω-bromoalkanoic acids would simply cyclize and detach from the support [1]. Therefore, 5-bromohexanoic acid is the rational procurement choice for applications requiring the formation of polymer-bound or oligomeric esters.

5-Bromohexanoic Acid Synthesis Optimization

When scaling up or optimizing the synthesis of 5-bromohexanoic acid itself, researchers should be aware that the ring-opening of γ-caprolactone with HBr yields a 3:1 mixture of 5-bromohexanoic acid to 4-bromohexanoic acid [2]. This quantitative evidence is essential for process development, as it establishes the expected isomeric purity and highlights the need for a purification step if the pure C5-isomer is required. This knowledge is also critical for evaluating alternative synthetic routes or sourcing the compound from suppliers, as it sets a benchmark for isomeric purity [2].

Building Block for Complex Fatty Acid Synthesis

5-Bromohexanoic acid can be used as a versatile building block in the cross-coupling with alkyl Grignard reagents to prepare structurally diverse fatty acids [3]. Its specific chain length and bromine position allow for the precise construction of longer-chain fatty acids with defined substitution patterns. This is a key application in medicinal chemistry and natural product synthesis where specific fatty acid chains are required, and the C5-bromo isomer provides a distinct point of diversification compared to its linear isomers [3].

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